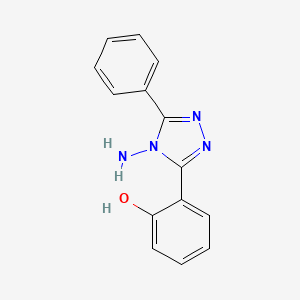![molecular formula C8F18S6 B14515571 Hexakis[(trifluoromethyl)sulfanyl]ethane CAS No. 62872-38-2](/img/structure/B14515571.png)
Hexakis[(trifluoromethyl)sulfanyl]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis[(trifluoromethyl)sulfanyl]ethane is a chemical compound characterized by the presence of six trifluoromethylsulfanyl groups attached to an ethane backbone. This compound is notable for its unique structure and the presence of multiple trifluoromethyl groups, which impart distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of ethane with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylthiol (CF3SH) in the presence of a suitable catalyst to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Hexakis[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Hexakis[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism by which Hexakis[(trifluoromethyl)sulfanyl]ethane exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Hexakis(trifluoromethyl)benzene: Similar in having multiple trifluoromethyl groups but attached to a benzene ring.
Trifluoromethyl vinyl sulfide: Contains trifluoromethyl groups attached to a vinyl sulfide structure.
Uniqueness: Hexakis[(trifluoromethyl)sulfanyl]ethane is unique due to its ethane backbone and the presence of six trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties compared to other trifluoromethyl-containing compounds .
Eigenschaften
CAS-Nummer |
62872-38-2 |
|---|---|
Molekularformel |
C8F18S6 |
Molekulargewicht |
630.5 g/mol |
IUPAC-Name |
1,1,1,2,2,2-hexakis(trifluoromethylsulfanyl)ethane |
InChI |
InChI=1S/C8F18S6/c9-3(10,11)27-1(28-4(12,13)14,29-5(15,16)17)2(30-6(18,19)20,31-7(21,22)23)32-8(24,25)26 |
InChI-Schlüssel |
XESRATUGHWSKKG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)

![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)
![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
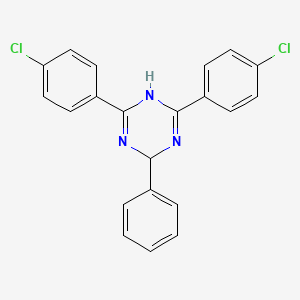
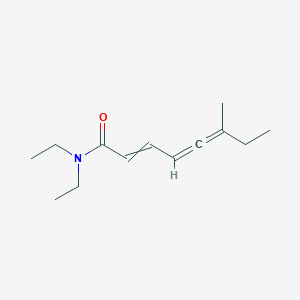
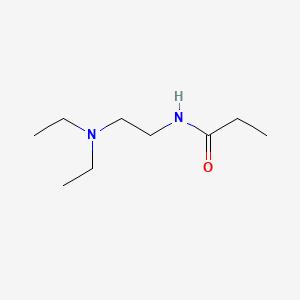
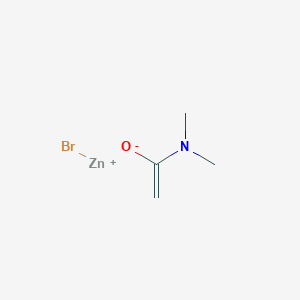

![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
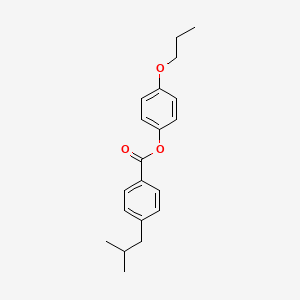
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
